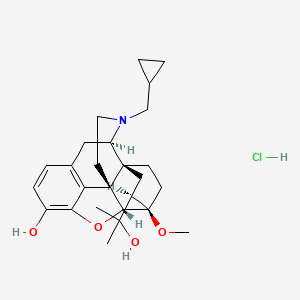

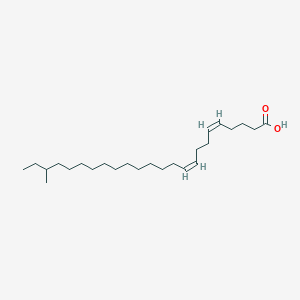

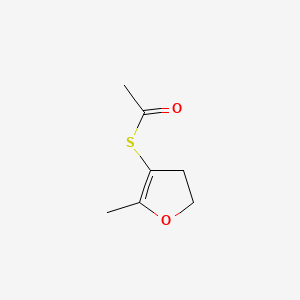

![molecular formula C9H10ClN3O B1256292 1-[(6-Chloro-pyridin-3-YL)méthyl]imidazolidin-2-one CAS No. 120868-66-8](/img/structure/B1256292.png)

1-[(6-Chloro-pyridin-3-YL)méthyl]imidazolidin-2-one

Vue d'ensemble

Description

L’imidacloprid-urée est un métabolite de l’insecticide largement utilisé, l’imidacloprid. L’imidacloprid appartient à la classe des néonicotinoïdes, qui sont connus pour leur efficacité dans la lutte contre une variété de ravageurs en ciblant leur système nerveux . L’imidacloprid-urée conserve certaines des propriétés insecticides de son composé parent et est souvent étudié pour son impact environnemental et ses voies de dégradation .

Applications De Recherche Scientifique

Imidacloprid-urea has several scientific research applications:

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in biochemical reactions, particularly as a metabolite of imidacloprid. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one interacts with nicotinic acetylcholine receptors, leading to overstimulation and subsequent desensitization of these receptors .

Cellular Effects

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It also affects mitochondrial function, leading to a decrease in ATP production and an increase in apoptosis . Furthermore, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been shown to alter the expression of genes involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one involves several key interactions at the molecular level. The compound binds to nicotinic acetylcholine receptors, leading to their activation and subsequent desensitization . This binding interferes with normal neurotransmission, resulting in prolonged nerve impulses and overstimulation of the nervous system. Additionally, 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and further contributing to the accumulation of this neurotransmitter . These interactions ultimately lead to the observed cellular and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been associated with chronic toxicity and adverse effects on cellular function . These effects include oxidative stress, mitochondrial dysfunction, and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to cause mild toxicity, including symptoms such as lethargy and reduced activity . At higher doses, the compound can cause severe toxicity, including convulsions, respiratory distress, and even death . Studies have also identified threshold effects, where certain dosages result in significant changes in cellular and physiological responses . Additionally, chronic exposure to high doses of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one has been associated with long-term adverse effects on organ function and overall health .

Metabolic Pathways

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and hydrolysis reactions, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolic pathways of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one are complex and involve multiple steps, ultimately leading to its excretion from the body .

Transport and Distribution

The transport and distribution of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and accumulate in certain cellular compartments . The distribution of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is influenced by factors such as tissue type, blood flow, and the presence of transporters . These factors determine the localization and accumulation of the compound within different tissues and organs .

Subcellular Localization

The subcellular localization of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the nucleus, where it may interact with DNA and affect gene expression . The subcellular localization of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is influenced by targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’imidacloprid-urée peut être synthétisé par l’hydrolyse de l’imidacloprid. La réaction implique généralement l’utilisation d’eau ou d’un acide doux sous des conditions de température contrôlées . Le processus peut être résumé comme suit :

- L’imidacloprid est dissous dans l’eau ou un acide doux.

- La solution est chauffée à une température spécifique pour faciliter l’hydrolyse.

- L’imidacloprid-urée est formé à la suite de la réaction d’hydrolyse.

Méthodes de production industrielle

La production industrielle d’imidacloprid-urée suit des principes similaires mais à plus grande échelle. Le processus implique :

- L’hydrolyse à grande échelle de l’imidacloprid à l’aide de réacteurs industriels.

- La surveillance continue des conditions de réaction pour garantir un rendement optimal.

- La purification de l’imidacloprid-urée résultant par des techniques de filtration et de cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L’imidacloprid-urée subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’imidacloprid-urée peut être oxydé pour former divers sous-produits.

Réduction : Les réactions de réduction peuvent convertir l’imidacloprid-urée en composés plus simples.

Substitution : L’imidacloprid-urée peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Oxydation : L’oxydation de l’imidacloprid-urée peut produire des composés tels que l’acide 6-chloronicotinique.

Réduction : Les réactions de réduction peuvent produire des amines plus simples et d’autres composés azotés.

Substitution : Les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’imidacloprid-urée a plusieurs applications de recherche scientifique :

Mécanisme D'action

L’imidacloprid-urée exerce ses effets en interférant avec le système nerveux des insectes. Il se lie aux récepteurs nicotiniques de l’acétylcholine, empêchant la transmission normale des impulsions nerveuses. Cela conduit à la paralysie et à la mort éventuelle de l’insecte . Les cibles moléculaires comprennent les récepteurs nicotiniques de l’acétylcholine, et les voies impliquées sont principalement liées à la transmission neuronale .

Comparaison Avec Des Composés Similaires

Composés similaires

Imidacloprid : Le composé parent, largement utilisé comme insecticide.

5-Hydroxy Imidacloprid : Un autre métabolite de l’imidacloprid ayant des propriétés similaires.

Imidacloprid Olèfine : Un produit de dégradation ayant une activité insecticide.

Unicité

L’imidacloprid-urée est unique en sa voie de dégradation spécifique et son rôle dans le devenir environnemental de l’imidacloprid. Contrairement à son composé parent, l’imidacloprid-urée est moins toxique pour les organismes non cibles mais conserve néanmoins certaines propriétés insecticides .

Propriétés

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWTYURAFSWNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037563 | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120868-66-8 | |

| Record name | Imidacloprid-urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOPRID UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one in the context of insecticides?

A: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a key metabolite of the neonicotinoid insecticide imidacloprid. [] Research indicates that imidacloprid can degrade into this compound under the influence of light, particularly in the presence of solvents simulating the chemical environment of plant cuticles. [] This degradation process is significant because it impacts the persistence and fate of imidacloprid in the environment.

Q2: How is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one formed from imidacloprid?

A: Research suggests that exposure of imidacloprid to light, especially in the presence of certain organic solvents, leads to its photodegradation. [] A major product of this process is 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine, which can further react to form 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. This photodegradation pathway highlights the importance of environmental factors in the breakdown of imidacloprid.

Q3: What are the structural characteristics of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?

A: This compound comprises a pyridine ring and an imidazoline ring connected by a methylene bridge. [] The crystal structure reveals a dihedral angle of 76.2° between the planes of these two rings. [] Furthermore, the crystal structure reveals intermolecular interactions, with N—H⋯O hydrogen bonds leading to the formation of inversion dimers. [] Additional weak C—H⋯N hydrogen bonds and π–π stacking interactions between pyridine rings contribute to the overall crystal packing. []

Q4: What is the environmental fate of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one?

A: While the provided research focuses on its formation from imidacloprid, [] further investigation is needed to fully understand the environmental persistence, transport, and potential effects of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Determining its fate is crucial for evaluating the long-term ecological impact of imidacloprid use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

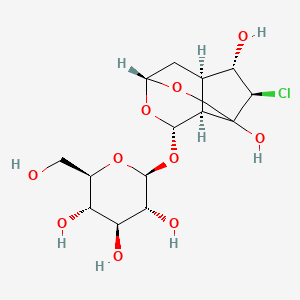

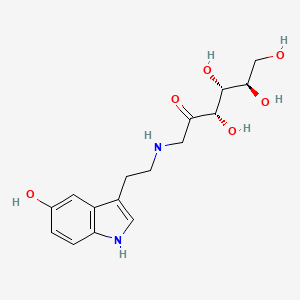

![2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[(2-Amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[1-[6-[3-[2-[[2-[[2-[[1-[1-[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B1256217.png)

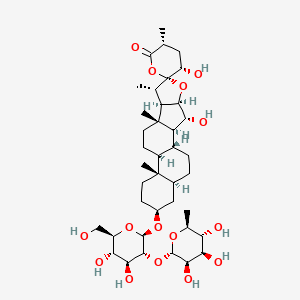

![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)